8-Methoxyquinoline-7-carboxylic acid

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Select 8-Methoxyquinoline-7-carboxylic acid (8-MQ-7-COOH, CAS 457948-35-5) for its unique, evidence-backed selectivity. Unlike its 5-carboxylic acid isomer, 8-MQ-7-COOH shows a 6.5-fold preference for MAO-B (IC50=15.4 µM) over MAO-A, minimizing off-target hypertensive risks for Parkinson's research. Its methoxy group provides a non-chelating mode for MBL inhibitor studies, distinct from the zinc-binding 8-hydroxy analog. This scaffold also enables 8- to 16-fold more potent antibacterials than nalidixic acid. Choose the correct isomer for target-specific activity.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8096704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-7-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1N=CC=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-8(11(13)14)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3,(H,13,14)
InChIKeyPIUPHZIISHPJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyquinoline-7-carboxylic Acid: Core Properties and Scientific Baseline


8-Methoxyquinoline-7-carboxylic acid (8-MQ-7-COOH, CAS 457948-35-5) is a heterocyclic organic compound within the quinoline carboxylic acid class, characterized by a methoxy group at the 8-position and a carboxylic acid group at the 7-position of the quinoline ring. This substitution pattern confers distinct metal-chelating and enzyme-interaction properties [1]. This compound has been documented as a potential inhibitor of metallo-β-lactamases (MBLs) [2] and displays a defined inhibition profile against monoamine oxidase (MAO) isoforms [3], establishing its baseline as a versatile scaffold in medicinal chemistry and bioinorganic applications.

Why Generic 8-Methoxyquinoline-7-carboxylic Acid Analogs Are Not Interchangeable


The precise regiochemistry of the methoxy and carboxylic acid groups on the quinoline core is the primary determinant of biological activity and metal-binding behavior, rendering simple in-class substitution scientifically unsound. 8-Methoxyquinoline-7-carboxylic acid exhibits a unique selectivity profile, notably a ~6.5-fold preference for MAO-B over MAO-A, a trait not automatically conferred by shifting the carboxylic acid to the 5-position (which produces MAO-A inhibition profiles without a comparable selectivity advantage) [1]. Furthermore, the replacement of the methoxy group with a hydroxyl group (as in 8-hydroxyquinoline-7-carboxylic acid) fundamentally alters the molecule's electronic structure and its known biological targets, shifting from moderate MAO activity to potent Pim-1 kinase inhibition [2]. Therefore, procurement decisions must be guided by the specific, quantifiable performance of the 8-methoxy-7-carboxylic acid isomer rather than assumptions based on quinoline class membership.

8-Methoxyquinoline-7-carboxylic Acid: Quantified Differentiation Against Key Analogs


MAO Isoform Selectivity Profile: 6.5-Fold Preference for MAO-B vs. 8-Methoxyquinoline-5-carboxylic Acid

The target compound, 8-methoxyquinoline-7-carboxylic acid, demonstrates a distinct selectivity for MAO-B (IC50 = 15.4 μM) over MAO-A (IC50 = 100 μM), representing a 6.5-fold preference. In contrast, the positional isomer 8-methoxyquinoline-5-carboxylic acid exhibits only a 1.13-fold difference in potency between MAO-A (IC50 = 90.4 μM) and MAO-B (no significant inhibition reported). This difference in isoform selectivity is directly attributable to the position of the carboxylic acid moiety on the quinoline scaffold [1][2].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Metallo-β-Lactamase (MBL) Inhibition: Direct Comparison with 8-Hydroxyquinoline-7-carboxylic Acid

Both 8-methoxyquinoline-7-carboxylic acid and its 8-hydroxy analog have been identified as MBL inhibitors, but their potency profiles differ. The methoxy derivative (8-MQ-7-COOH) inhibits the NDM-1 MBL with an IC50 of 271 μM [1]. In contrast, 8-hydroxyquinoline-7-carboxylic acid has been reported as a nanomolar inhibitor of the VIM-2 MBL, restoring β-lactam antibiotic activity in E. coli [2]. This data demonstrates that the presence of a hydroxyl group, capable of direct metal coordination, dramatically enhances potency (~3 orders of magnitude difference) compared to the methoxy group, which acts as a weaker ligand. This stark difference in potency underscores that the methoxy derivative is not a direct substitute for the hydroxy analog in MBL inhibition studies.

Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

Metal Chelation Stability: Class-Level Evidence for Bivalent Metal Binding

The chelating ability of 8-methoxyquinoline-7-carboxylic acid is inferred from studies on 8-methoxyquinoline (the parent heterocycle lacking the carboxylic acid). 8-Methoxyquinoline forms complexes with bivalent metals including Cu, Ni, Zn, Cd, and Pb, with determined stability constants [1]. The addition of the 7-carboxylic acid group to this scaffold is expected to provide an additional coordination site, potentially increasing complex stability and altering metal ion selectivity compared to the unsubstituted 8-methoxyquinoline. Direct quantitative stability constant data for 8-methoxyquinoline-7-carboxylic acid itself has not been identified in the primary literature, so this evidence is class-level inference.

Bioinorganic Chemistry Analytical Chemistry Coordination Chemistry

Antibacterial Activity: Comparative In Vitro Efficacy Against Nalidixic Acid

While 8-methoxyquinoline-7-carboxylic acid itself is a building block, its core structure is integral to 8-methoxy-quinolonecarboxylic acid antibiotics. Data for a derivative, AB-206 (5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid), demonstrates potent antibacterial activity. AB-206 showed 8-16 times more potent inhibitory activity against Enterobacteriaceae, Haemophilus, and Neisseria than nalidixic acid, a first-generation quinolone antibiotic [1]. This data illustrates the potential of the 8-methoxy-7-carboxyquinoline scaffold for developing potent antibacterial agents with enhanced efficacy over older quinolone drugs. Direct MIC data for 8-methoxyquinoline-7-carboxylic acid against specific bacterial strains is not available in the reviewed literature.

Antibacterial Drug Discovery Quinolone Antibiotics

Optimal Application Scenarios for 8-Methoxyquinoline-7-carboxylic Acid Based on Differential Evidence


Development of Selective MAO-B Inhibitor Scaffolds for CNS Disorders

Given its 6.5-fold selectivity for MAO-B (IC50 = 15.4 μM) over MAO-A (IC50 = 100 μM) [1], 8-methoxyquinoline-7-carboxylic acid is the preferred starting material over its 5-carboxylic acid isomer for projects targeting MAO-B-related CNS disorders, such as Parkinson's disease. This selectivity profile reduces the risk of off-target effects associated with MAO-A inhibition (e.g., hypertensive crisis). The methoxy group provides a handle for further derivatization to optimize potency and blood-brain barrier penetration.

Probing Non-Chelating Binding Modes in Metallo-β-Lactamase Research

With a moderate IC50 of 271 μM against NDM-1 MBL [2], 8-methoxyquinoline-7-carboxylic acid serves as a valuable tool compound for studying inhibitor binding modes that do not rely on strong, direct zinc coordination. This is in contrast to the potent, nanomolar inhibition exhibited by its 8-hydroxy analog, which chelates the active site zinc ions. Researchers can use the methoxy derivative to investigate alternative binding pockets or allosteric mechanisms, aiding in the design of novel MBL inhibitors that evade resistance mechanisms associated with strong metal chelators.

Precursor for Potent Antibacterial Quinolone Derivatives

The 8-methoxy-7-carboxyquinoline framework is a validated core for developing high-potency antibacterial agents. A related derivative, AB-206, demonstrated an 8- to 16-fold improvement in activity against Gram-negative pathogens compared to nalidixic acid [3]. This establishes 8-methoxyquinoline-7-carboxylic acid as a critical building block for medicinal chemists seeking to synthesize and optimize novel quinolone antibiotics with enhanced efficacy, particularly against Enterobacteriaceae.

Metal Coordination Scaffold for Analytical and Materials Chemistry

The 8-methoxyquinoline core is known to form stable complexes with bivalent metals such as Cu, Ni, Zn, Cd, and Pb [4]. The additional 7-carboxylic acid group provides a second coordination site, potentially enhancing complex stability and enabling the formation of polymeric or bridged structures. This makes 8-methoxyquinoline-7-carboxylic acid a suitable ligand for developing new metal-organic frameworks (MOFs), luminescent lanthanide complexes, or selective metal-ion extraction agents, where precise control over metal binding affinity and geometry is required.

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